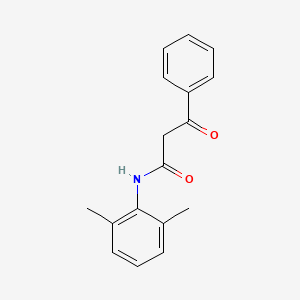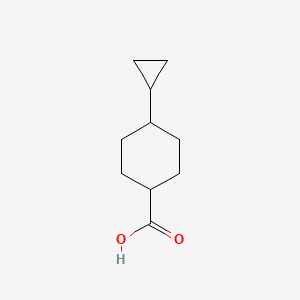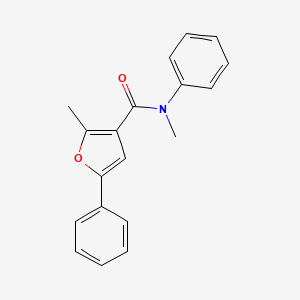
N-(2,6-dimethylphenyl)-3-oxo-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2,6-dimethylphenyl)-3-oxo-3-phenylpropanamide” is a chemical compound that is structurally similar to Lidocaine . Lidocaine, also known as lignocaine, is a local anesthetic of the amino amide type .
Synthesis Analysis
The synthesis of Lidocaine, a compound similar to “this compound”, involves a 2-step process. The synthesis involves SN2 reactions and the use of commercially available diethyl amine and synthetic intermediate α-chloro amide .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Molecular Structure Analysis
A study by Demir et al. (2016) focused on the synthesis and characterization of a similar compound, 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide. They used X-ray diffraction, IR, NMR, and UV–Vis spectra for characterization, supported by DFT calculations. This research highlights the compound's potential in understanding molecular structures and properties.
2. Role in Magnetic Relaxation and Polymerization
In the field of magnetic materials, Fortea-Pérez et al. (2013) demonstrated the use of a derivative of N-(2,6-dimethylphenyl)oxamic acid in creating a mononuclear lanthanide oxamate complex. This complex showed slow magnetic relaxation behavior typical of single-ion magnets, a significant contribution to magnetic material science.
3. Application in Anticonvulsant and Local Anesthetic Studies
Research by Tarikogullari et al. (2010) and Chernov et al. (2014) explored derivatives of N-(2,6-dimethylphenyl)-3-oxo-3-phenylpropanamide in the development of anticonvulsant and local anesthetic agents. These studies contribute to pharmaceutical research, particularly in neurology and anesthesia.
4. Catalytic and Polymerization Activities
The work of Akpan et al. (2016) investigated the catalytic activities of compounds related to this compound in the ring-opening polymerization of cyclic esters. This research is valuable for understanding the polymerization processes and the development of new polymers with specific properties.
5. Exploration in Organic Chemistry and Material Science
Studies such as Mandel et al. (2013) and Cole et al. (2004) delve into the rotational isomers and metallation of related compounds. These studies provide insights into the behaviors of these compounds under different conditions, contributing significantly to organic chemistry and material science.
Safety and Hazards
“N-(2,6-dimethylphenyl)-3-oxo-3-phenylpropanamide” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use only outdoors or in a well-ventilated area .
Zukünftige Richtungen
The future directions for research on “N-(2,6-dimethylphenyl)-3-oxo-3-phenylpropanamide” and similar compounds could focus on the development of therapeutics for the treatment of pain, inflammation, and mood disorders. Another potential direction could be the study of N-heterocyclic carbenes (NHCs) and their applications .
Wirkmechanismus
Target of Action
N-(2,6-dimethylphenyl)-3-oxo-3-phenylpropanamide, also known as Tocainide , primarily targets sodium channels on the neuronal cell membrane . These channels play a crucial role in the propagation of action potentials in neurons, which are essential for nerve impulse transmission.
Mode of Action
Tocainide acts by limiting the spread of seizure activity and reducing seizure propagation . It binds preferentially to the inactive state of the sodium channels , thereby inhibiting the influx of sodium ions into the neuron. This inhibition decreases the excitability of myocardial cells and prevents the initiation and conduction of nerve impulses .
Biochemical Pathways
The primary biochemical pathway affected by Tocainide is the sodium-potassium pump mechanism . By blocking sodium channels, Tocainide disrupts the balance of sodium and potassium ions across the neuronal cell membrane. This disruption affects the membrane potential and prevents the generation of action potentials .
Pharmacokinetics
Tocainide exhibits high bioavailability and is well absorbed following oral administration . It undergoes metabolism in the liver, with the primary route being N-acetylation to form various metabolites . The elimination of Tocainide from the systemic circulation is monophasic, with a terminal half-life of approximately 9.4 minutes .
Result of Action
The molecular and cellular effects of Tocainide’s action primarily involve the reduction of neuronal excitability. By blocking sodium channels, Tocainide prevents the generation and propagation of action potentials in neurons. This action can help control conditions like ventricular arrhythmias .
Action Environment
The action, efficacy, and stability of Tocainide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of Tocainide, potentially impacting its absorption and distribution. Additionally, factors such as temperature and presence of other substances can influence the rate of Tocainide’s metabolic reactions .
Eigenschaften
IUPAC Name |
N-(2,6-dimethylphenyl)-3-oxo-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-12-7-6-8-13(2)17(12)18-16(20)11-15(19)14-9-4-3-5-10-14/h3-10H,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGKWXPLWULWTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 2-amino-2-[3-(2,3-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2794585.png)
![2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2794586.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide](/img/structure/B2794589.png)
![Diethyl 2-[(4-chloro-2-methylanilino)methylene]malonate](/img/structure/B2794592.png)


![4,6-dichloro-1-(3-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2794596.png)
![1-{1,3-Benzodioxol-5-yl[4-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B2794597.png)
![6-chloro-N-[(5-pyrrolidin-1-ylsulfonylthiophen-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2794599.png)

![N-(benzo[d]thiazol-2-yl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide](/img/structure/B2794602.png)
![5-Chloro-6-fluoro-n-[(thietan-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2794603.png)

![2-Amino-3-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]propanoic acid;hydrochloride](/img/structure/B2794606.png)
